![molecular formula C13H10ClN3OS B3033153 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- CAS No. 89442-12-6](/img/structure/B3033153.png)
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-
Overview
Description
“4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-” is a compound that belongs to the class of thiazolidinones . Thiazolidinone motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They have sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties .
Synthesis Analysis
Thiazolidine motifs are synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve their selectivity, purity, product yield, and pharmacokinetic activity . A novel synthetic methodology for the preparation of thiazolidinone derivatives involves Knoevenagel condensation reaction, Schiff’s base, and Mannich base reaction .Molecular Structure Analysis
The molecular structure of “4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl-” is characterized by the presence of a thiazolidinone core, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidinone derivatives are synthesized through various chemical reactions. For instance, 2-[(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)phenoxy] acetamides and (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acids were obtained by the reaction of 2-thioxo-4-thiazolidinone and (4-oxo-2-thioxothiazolidin-3-yl)acetic acid, respectively, with aldehydes by refluxing in a mixture of glacial acetic acid and sodium acetate .Scientific Research Applications
Synthesis of Novel Compounds
The compound can be used in the synthesis of novel compounds. For instance, it has been used in the synthesis of 2-[2-carboxymethylthio-2-(4-chlorophenyl) ethyl]-2-(4-chlorophenyl) - 4-thiazolidinone from p, p’- dichlorochalcone using thioglycollic acid in the presence of ammonium carbonate .
Anti-Mycobacterium Tuberculosis Activity
4-Thiazolidinones substituted in the 2-position, such as this compound, exhibit unusually high in vitro activity against Mycobacterium tuberculosis .
Anti-Platelet Activating Factor Activity
A number of 2-pyridyl substituted 4-thiazolidinones, which could potentially include this compound, have been synthesized and found to exhibit highly potent and selective anti-Platelet Activating Factor activity both in vitro and in vivo .
Synthesis of Anti-T. Gondii Agents
The compound has been synthesized from 4-(4-chlorophenyl)-1-(2,4-dichloro-1,3-thiazol-5-yl)methylidene-3-thiosemicarbazide using dimethyl acetylenedicarboxylate as a thia-Michael reaction acceptor. This new compound has potential as an anti-T. gondii agent .
Antidiabetic Activity
Thiazolidin-4-one derivatives, including this compound, have been found to exhibit antidiabetic activity .
Anticancer Activity
Thiazolidin-4-one derivatives have been found to exhibit anticancer activity .
Antibacterial Activity
Thiazolidin-4-one derivatives have been found to exhibit antibacterial activity .
Antifungal Activity
Thiazolidin-4-one derivatives have been found to exhibit antifungal activity .
Future Directions
properties
IUPAC Name |
2-(4-chlorophenyl)-3-pyrazin-2-yl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c14-10-3-1-9(2-4-10)13-17(12(18)8-19-13)11-7-15-5-6-16-11/h1-7,13H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIWOZSFRKFEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC=C(C=C2)Cl)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396017 | |
Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
CAS RN |
89442-12-6 | |
Record name | 4-Thiazolidinone, 2-(4-chlorophenyl)-3-pyrazinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60396017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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